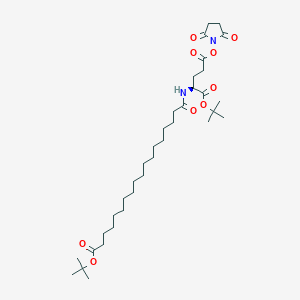
(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including tert-butyl, dioxopyrrolidinyl, and oxooctadecanamido groups
準備方法
The synthesis of (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
科学的研究の応用
(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets. In industry, it is used in the development of new materials and chemical processes .
作用機序
The mechanism of action of (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
When compared to other similar compounds, (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate stands out due to its unique structure and functional groups. Similar compounds include other tert-butyl and dioxopyrrolidinyl derivatives, which may have different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
生物活性
The compound (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate , often referred to in the literature by its CAS number 843666-26-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 843666-26-2 |
| Molecular Formula | C33H56N2O9 |
| Molecular Weight | 624.81 g/mol |
Structure
The structure of this compound features a tert-butyl group, a dioxopyrrolidine moiety, and an octadecanamide derivative. These structural components are significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in metabolic regulation and potential anti-inflammatory effects. The presence of the pyrrolidine ring enhances its lipophilicity, allowing better membrane penetration and bioavailability.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
- Antidiabetic Effects : Some studies have indicated that compounds related to this structure may influence glucose metabolism and insulin sensitivity, suggesting potential applications in diabetes management .
Case Studies
- Antimicrobial Testing : A study conducted on related pyrrolidine derivatives demonstrated high antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 80 to 110 nM . This suggests that this compound may exhibit similar efficacy.
- Inflammation Models : In vitro studies using macrophage cell lines showed that compounds with the dioxopyrrolidine structure could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in managing inflammatory diseases .
特性
分子式 |
C35H60N2O9 |
|---|---|
分子量 |
652.9 g/mol |
IUPAC名 |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]pentanedioate |
InChI |
InChI=1S/C35H60N2O9/c1-34(2,3)44-31(41)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-28(38)36-27(33(43)45-35(4,5)6)23-26-32(42)46-37-29(39)24-25-30(37)40/h27H,7-26H2,1-6H3,(H,36,38)/t27-/m0/s1 |
InChIキー |
WLNHWIWOQMIVEW-MHZLTWQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















